Activity in Triple‑Negative Breast Cancer Cells Where Aminophenyl‑Benzothiazoles Fail
YL‑109 inhibits the proliferation of MDA‑MB‑231 triple‑negative breast cancer (TNBC) cells with an IC50 of 4.02 µM, whereas the structurally related 2‑(4‑aminophenyl)‑benzothiazoles (e.g., 5F‑203) are reported to be inactive or poorly active against ER‑negative breast cancer cells [1][2]. This differential TNBC activity represents a critical selection criterion for studies focused on aggressive, hormone‑independent breast cancer.
| Evidence Dimension | Anti‑proliferative activity in TNBC cells (MDA‑MB‑231) |
|---|---|
| Target Compound Data | IC50 = 4.02 µM |
| Comparator Or Baseline | 2‑(4‑Aminophenyl)‑benzothiazoles (e.g., 5F‑203) – reported to have poor activity in ER‑negative breast cancer cells |
| Quantified Difference | Not quantifiable as a direct fold‑change; comparator lacks measurable activity in this model. |
| Conditions | MDA‑MB‑231 cells; MTT assay following 72 h drug exposure [1] |
Why This Matters
Enables studies of AhR‑mediated anti‑tumor effects in TNBC, a disease context where other benzothiazole AhR agonists are ineffective, expanding the utility of the benzothiazole chemotype beyond ER‑positive models [1].
- [1] Hiyoshi H, Goto N, Tsuchiya M, et al. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. Sci Rep. 2014;4:7095. doi:10.1038/srep07095 View Source
- [2] Loaiza-Pérez AI, Trapani V, Hose C, et al. Aryl hydrocarbon receptor mediates sensitivity of MCF-7 breast cancer cells to antitumor agent 2-(4-amino-3-methylphenyl) benzothiazole. Mol Pharmacol. 2002;61(1):13-19. View Source
